molecular formula C10H11NO3 B2498045 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1248131-80-7

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2498045
CAS No.: 1248131-80-7
M. Wt: 193.202
InChI Key: VZQVSMVSZJCNPU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve bulk synthesis using similar reaction conditions but scaled up to meet production demands .

Chemical Reactions Analysis

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to block AP-1 mediated luciferase activity, indicating its anti-inflammatory properties . The compound may also interact with other molecular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific cyclobutyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclobutyl-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-5-4-7(10(13)14)6-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQVSMVSZJCNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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